molecular formula C23H18N4O3S B250881 N-{[4-(1H-benzimidazol-2-yl)phenyl]carbamothioyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide

N-{[4-(1H-benzimidazol-2-yl)phenyl]carbamothioyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide

货号: B250881
分子量: 430.5 g/mol
InChI 键: YZWMFODEJFYILK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-{[4-(1H-benzimidazol-2-yl)phenyl]carbamothioyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as BIBR 1532, is a small molecule inhibitor of telomerase. Telomerase is an enzyme that plays a critical role in maintaining the length of telomeres, which are the protective caps at the ends of chromosomes. Telomerase is highly expressed in cancer cells, making it a promising target for cancer therapy. BIBR 1532 has been extensively studied for its potential as a cancer treatment.

作用机制

N-{[4-(1H-benzimidazol-2-yl)phenyl]carbamothioyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide 1532 inhibits telomerase activity by binding to the RNA component of telomerase, which is essential for its enzymatic activity. This binding prevents the formation of the telomerase complex and inhibits telomerase activity. This compound 1532 has been shown to be a selective inhibitor of telomerase, with little or no effect on other cellular processes.
Biochemical and Physiological Effects
This compound 1532 has been shown to have a variety of biochemical and physiological effects. In addition to its inhibitory effect on telomerase activity, this compound 1532 has been shown to induce cell cycle arrest and apoptosis in cancer cells. This compound 1532 has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.

实验室实验的优点和局限性

N-{[4-(1H-benzimidazol-2-yl)phenyl]carbamothioyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide 1532 has several advantages for use in lab experiments. It is a small molecule inhibitor, which makes it easy to synthesize and modify. It is also selective for telomerase, which reduces the risk of off-target effects. However, this compound 1532 has some limitations for use in lab experiments. It has low solubility in water, which can make it difficult to work with. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.

未来方向

There are several future directions for research on N-{[4-(1H-benzimidazol-2-yl)phenyl]carbamothioyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide 1532. One area of interest is the development of more potent and selective telomerase inhibitors. Another area of interest is the use of telomerase inhibitors in combination with other cancer treatments, such as immunotherapy. Finally, there is interest in the use of telomerase inhibitors for the treatment of other diseases, such as age-related diseases and genetic disorders.
Conclusion
This compound 1532 is a small molecule inhibitor of telomerase that has been extensively studied for its potential as a cancer treatment. It inhibits telomerase activity by binding to the RNA component of telomerase, which is essential for its enzymatic activity. This compound 1532 has been shown to have a variety of biochemical and physiological effects, including inducing cell cycle arrest and apoptosis in cancer cells. While this compound 1532 has some limitations for use in lab experiments, it has several advantages as a telomerase inhibitor. There are several future directions for research on this compound 1532, including the development of more potent and selective telomerase inhibitors and the use of telomerase inhibitors in combination with other cancer treatments.

合成方法

The synthesis of N-{[4-(1H-benzimidazol-2-yl)phenyl]carbamothioyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide 1532 involves several steps, starting with the reaction of 2-aminobenzimidazole with 4-nitrophenyl isothiocyanate to form the corresponding carbamothioate. This intermediate is then reacted with 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid to form this compound 1532. The synthesis of this compound 1532 has been optimized to improve its yield and purity.

科学研究应用

N-{[4-(1H-benzimidazol-2-yl)phenyl]carbamothioyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide 1532 has been extensively studied for its potential as a cancer treatment. Telomerase is highly expressed in cancer cells, and inhibition of telomerase activity can lead to telomere shortening and cell death. This compound 1532 has been shown to inhibit telomerase activity in a variety of cancer cell lines, including breast, lung, and prostate cancer cells. In addition, this compound 1532 has been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.

属性

分子式

C23H18N4O3S

分子量

430.5 g/mol

IUPAC 名称

N-[[4-(1H-benzimidazol-2-yl)phenyl]carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

InChI

InChI=1S/C23H18N4O3S/c28-22(15-7-10-19-20(13-15)30-12-11-29-19)27-23(31)24-16-8-5-14(6-9-16)21-25-17-3-1-2-4-18(17)26-21/h1-10,13H,11-12H2,(H,25,26)(H2,24,27,28,31)

InChI 键

YZWMFODEJFYILK-UHFFFAOYSA-N

SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)NC(=S)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5N4

规范 SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)NC(=S)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5N4

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。